molecular formula C20H14N2O3 B11164727 3-Benzyl-1,2-benzisoxazol-6-yl nicotinate

3-Benzyl-1,2-benzisoxazol-6-yl nicotinate

Cat. No.: B11164727
M. Wt: 330.3 g/mol
InChI Key: PCNKQSCVFRERQJ-UHFFFAOYSA-N
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Description

3-Benzyl-1,2-benzisoxazol-6-yl nicotinate is a chemical compound that belongs to the class of benzisoxazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a benzisoxazole ring, a benzyl group, and a nicotinate moiety, making it a unique and interesting compound for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1,2-benzisoxazol-6-yl nicotinate typically involves the reaction of 3-benzyl-1,2-benzisoxazole with nicotinic acid or its derivatives. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds, purification steps, and final product isolation. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1,2-benzisoxazol-6-yl nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nicotinate moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-1,2-benzisoxazol-6-yl nicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-1,2-benzisoxazol-6-yl acetate
  • 3-Benzyl-1,2-benzisoxazol-6-yl carbamate
  • 3-Benzyl-1,2-benzisoxazol-6-yl chloride

Uniqueness

3-Benzyl-1,2-benzisoxazol-6-yl nicotinate is unique due to its specific combination of a benzisoxazole ring, a benzyl group, and a nicotinate moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H14N2O3

Molecular Weight

330.3 g/mol

IUPAC Name

(3-benzyl-1,2-benzoxazol-6-yl) pyridine-3-carboxylate

InChI

InChI=1S/C20H14N2O3/c23-20(15-7-4-10-21-13-15)24-16-8-9-17-18(22-25-19(17)12-16)11-14-5-2-1-3-6-14/h1-10,12-13H,11H2

InChI Key

PCNKQSCVFRERQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NOC3=C2C=CC(=C3)OC(=O)C4=CN=CC=C4

Origin of Product

United States

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